1-(1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as pyrrolidine derivatives, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis
The molecular structure of a similar compound, Pyrrolidine, 1-(1-cyclohexen-1-yl)-, has a molecular weight of 151.2487 and a molecular formula of C10H17N . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives are diverse and depend on the specific compound and conditions. For example, some pyrrolidine types of compounds were prepared as analogues for natural polyhydroxy alkaloids, and examined for their antibacterial activity against a panel of S. aureus isolates .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, Pyrrolidine, 1-(1-cyclohexen-1-yl)-, include a molecular weight of 151.2487, a molecular formula of C10H17N, and a density of 0.94 g/mL at 25 °C .Scientific Research Applications
Organic Synthesis and Catalysis
Organocatalysis has emerged as a powerful strategy for constructing complex molecules with high stereoselectivity. For instance, pyrrolidine-based catalysts bearing sulfoxide moieties, derived from proline, have been demonstrated to efficiently catalyze asymmetric Michael addition reactions. These catalysts facilitate the synthesis of γ-nitro carbonyl compounds with excellent yield and stereoselectivity, highlighting their utility in the synthesis of chiral building blocks (Singh et al., 2013).
Material Science and Ionic Liquids
Research in material science, particularly related to ionic liquids, has shown significant advancements through the modification and synthesis of new compounds. For example, the solvent-free aminolysis of 1,2-epoxides by picolylamine catalyzed by Al(OTf)3 under solvent-free conditions leads to the synthesis of beta-amino alcohols. These compounds are precursors to a new class of ionic liquids, demonstrating the role of catalysis in developing environmentally friendly materials (Fringuelli et al., 2004).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the synthesis of novel compounds with potential biological activities is of paramount importance. Compounds such as 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone have been synthesized and shown to possess significant antimicrobial activity. This highlights the potential of structurally related compounds in the development of new therapeutic agents (Salimon et al., 2011).
Advanced Analytical Techniques
The identification and characterization of novel compounds are crucial in various scientific domains. Analytical techniques such as gas chromatography-mass spectrometry, liquid chromatography-high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallography are employed to elucidate the structures of unknown compounds. This comprehensive approach aids in the identification of novel cathinone derivatives, underscoring the importance of advanced analytical methods in research (Bijlsma et al., 2015).
Mechanism of Action
Target of action
Compounds with a pyrrolidine ring, like this one, are often used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of action
Without specific studies, it’s hard to determine the exact mode of action of “1-(1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)ethanone”. The pyrrolidine ring in its structure could contribute to the stereochemistry of the molecule and increase its three-dimensional coverage .
Biochemical pathways
Pyrrolidine derivatives have been found to influence various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like this one can modify physicochemical parameters and improve adme/tox results for drug candidates .
Future Directions
The future directions for research on 1-(1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)ethanone and similar compounds could involve further exploration of their synthesis, mechanisms of action, and potential applications. This could include the design of new pyrrolidine compounds with different biological profiles .
Properties
IUPAC Name |
1-(1-cyclohexylsulfonylpyrrolidin-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3S/c1-10(14)11-7-8-13(9-11)17(15,16)12-5-3-2-4-6-12/h11-12H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRUFQAFOFZXQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(C1)S(=O)(=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.